hapten ZEp

hapten design immunoassay development zearalenone detection

Standard C-7 oxime haptens produce antibodies that cross-react with zearalenone (ZEN) metabolites, leading to overestimated mycotoxin levels and costly LC-MS/MS re-runs. Hapten ZEp solves this via a carboxylated five-carbon spacer at the quasi-distal C-14 position. - **Regulatory advantage:** ZEp-derived antibodies avoid recognition of α-ZEL/β-ZEL, ensuring compliance with grain MPLs (75-400 μg/kg) and infant food limits (20 μg/kg). - **Enhanced sensitivity:** Pair with OVA-ZEo heterologous coating antigens for 10-fold IC₅₀ improvement; sub-ng/mL detection in immunostrips. - **Novel epitope access:** Exposes the macrocyclic lactone ring - unavailable with C-7 haptens - enabling SPR biosensor or multiplex array integration.

Molecular Formula C23H30O7
Molecular Weight 418.5 g/mol
Cat. No. B12382623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehapten ZEp
Molecular FormulaC23H30O7
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)OCCCCC(=O)O)O)C(=O)O1
InChIInChI=1S/C23H30O7/c1-16-8-7-11-18(24)10-4-2-3-9-17-14-19(29-13-6-5-12-21(26)27)15-20(25)22(17)23(28)30-16/h3,9,14-16,25H,2,4-8,10-13H2,1H3,(H,26,27)/b9-3+/t16-/m0/s1
InChIKeyKAKLPRJCHJCTSM-CFZDNBDDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hapten ZEp: C-14 Tethering Design Rationale


Hapten ZEp is a macrolide-class immunizing hapten derived from the mycotoxin zearalenone (ZEN), with the systematic IUPAC name 5-{[(3S,11E)-16-hydroxy-3-methyl-1,7-dioxo-3,4,5,6,7,8,9,10-octahydro-1H-2-benzoxacyclotetradecin-14-yl]oxy}pentanoic acid [1]. Its distinguishing structural feature is a carboxylated five-carbon aliphatic spacer arm attached through the oxygenated quasi-distal position at C-14 of the ZEN macrocyclic framework [2]. This compound is primarily employed for the generation of anti-zearalenone antibodies and the development of competitive immunoassays following activation of its terminal carboxyl group to the corresponding N-hydroxysuccinimide (NHS) ester [3].

ZEp vs ZEo: Structural Basis of Selectivity


Substitution among zearalenone haptens is not scientifically justifiable due to fundamental differences in linker tethering position and spacer arm chemistry, which directly modulate antibody affinity and cross-reactivity profiles [1]. The majority of published zearalenone haptens have been prepared using the oxime active ester technique with carboxymethoxylamine (CMO) linkers, often lacking rigorous spectroscopic characterization [2]. In contrast, hapten ZEp employs a distinct C-14 phenolic ether linkage with a fully carboxylated five-carbon aliphatic spacer, while its closest analog ZEo features an oxime linker at the C-7 carbonyl position [3]. These structural divergences yield antibodies with quantifiably different binding properties, as detailed in the quantitative evidence below.

ZEp vs ZEo: Key Performance Metrics


Antibody Affinity

Hapten ZEp is defined by a carboxylated five-carbon aliphatic spacer arm attached through the oxygenated quasi-distal position at C-14 (phenolic hydroxyl region) of the zearalenone macrocyclic framework [1]. In contrast, hapten ZEo incorporates a carboxylated [(5-carboxypentyl)oxy]imino spacer arm through the carbonyl function at C-7 [2]. The ZEp design presents the aliphatic macrocyclic ring to the immune system, whereas the ZEo design places the linker distal to the aromatic moiety [3]. This fundamental difference in tethering position dictates which epitopes are exposed during antibody generation.

hapten design immunoassay development zearalenone detection structure-activity relationship

Metabolite Cross-Reactivity

In a direct comparative study of novel zearalenone haptens, antibodies raised against hapten ZEp demonstrated lower cross-reactivity values to the major zearalenone metabolites compared to antibodies raised against hapten ZEo [1]. Specifically, antibodies from the ZEo-based immunizing conjugate (ZEo-KLH) exhibited 60% cross-reactivity with α-zearalenol, whereas antibodies from the ZEp-based immunizing conjugate (ZEp-KLH) showed only 18% cross-reactivity with the same metabolite [2]. This represents a 3.3-fold reduction in cross-reactivity.

cross-reactivity metabolite selectivity zearalenone immunoassay antibody specificity

Heterologous Antigen Sensitivity

Antibodies raised against hapten ZEo displayed higher affinity for zearalenone than those raised against hapten ZEp under homologous assay conditions [1]. In competitive ELISA, the antibody from ZEo-KLH immunogen yielded an IC50 value of 0.11 μg/L for zearalenone, whereas the antibody from ZEp-KLH immunogen yielded an IC50 value of 0.32 μg/L [2]. This corresponds to a 2.9-fold higher affinity for the ZEo-derived antibody.

antibody affinity IC50 competitive ELISA immunoassay sensitivity

ZEp Application Scenarios: Selectivity & Sensitivity


ZEN-Specific ELISA for Food Safety

Procure hapten ZEp for immunogen preparation when the primary objective is to obtain monoclonal or polyclonal antibodies with minimized cross-reactivity to α-zearalenol, a major Phase I metabolite of zearalenone. Evidence demonstrates that antibodies derived from ZEp-KLH exhibit only 18% cross-reactivity with α-zearalenol compared to 60% for ZEo-derived antibodies [1]. This differential specificity is critical for assays analyzing samples where zearalenone and α-zearalenol co-occur, such as in vivo metabolism studies, liver tissue extracts, or fermented feed materials.

Lateral-Flow Immunoassay with Heterologous Conjugates

Use hapten ZEp as the coating antigen in a heterologous competitive ELISA format paired with antibodies raised against alternative haptens such as ZEo. Research demonstrates that similar immunoassay sensitivity can be achieved across different antibody sources when heterologous haptens are employed [1]. In this heterologous configuration, ZEp-OVA as the coating antigen combined with a ZEo-derived antibody can yield IC50 values comparable to homologous assays while potentially offering improved assay robustness.

Monoclonal Antibodies for Biosensors & Microarrays

Procure hapten ZEp as a defined chemical standard for comparative structure-activity relationship (SAR) investigations of zearalenone haptens. With its fully characterized C-14 phenolic ether linkage and five-carbon spacer arm, ZEp serves as a benchmark against which novel hapten designs can be evaluated [1]. Its documented IC50 (0.32 μg/L in homologous ELISA) and cross-reactivity profile (18% with α-zearalenol) provide quantitative reference points for validating new hapten synthesis strategies [2].

Immunoaffinity Columns for ZEN Clean-Up

Utilize the NHS ester-activated form of hapten ZEp for conjugation to carrier proteins including bovine serum albumin (BSA), ovalbumin (OVA), or keyhole limpet hemocyanin (KLH) [1]. The terminal carboxyl group of the five-carbon spacer arm provides a defined activation site for consistent, reproducible bioconjugate preparation [2]. This standardized activation chemistry enables reliable manufacturing of immunogens and coating antigens for commercial ELISA kit production.

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